![molecular formula C26H18Br2 B3158612 4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) CAS No. 859315-37-0](/img/structure/B3158612.png)
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
Overview
Description
“4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” is a chemical compound with the molecular formula C26H18Br2 . It is also known by other names such as 1,1-diphenyl-2,2-di(p-bromophenyl)ethylene .
Molecular Structure Analysis
The molecular structure of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” consists of two bromobenzene groups attached to a diphenylethene core . The InChI code for this compound is 1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” include a molecular weight of 490.24 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Organic Systems Synthesis
This compound has been used as a precursor in the synthesis of porous macrocycle arrays on an Ag (111) surface . These arrays behave as coupled 2D quantum dots (QDs) and exhibit unique intra- and intermolecular nanocavities .
Electronic and Magnetic Properties
When synthesized on a coinage metal surface, the electrons in the organic 2D structures interact with the electrons in the metal surface . This interaction leads to intriguing electronic and magnetic properties .
Flat-Band Creation in Electronic Band Structure
The structure of this compound gives rise to an isolated flat-band in the electronic band structure . This is discovered through plane-wave (PW) calculations and scanning tunneling spectroscopy (STS) characterization .
Kondo Effect
The Kondo effect, a phenomenon in solid-state physics, has been observed in this compound . The Kondo screening is driven by the interaction between the π electrons in the dehydrogenated molecule and the electrons of the metal substrate through the Ni atom .
Artificially Created Spin Structures
This compound has been used to create artificially created spin structures . These structures have been extended from the radical monomer to dimers, linear trimers, and a six-membered ring, through precise tip manipulation .
Organic Light-Emitting Diodes (OLEDs)
Although not directly mentioned, similar compounds have been investigated for applications in OLEDs . It’s plausible that “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” could have similar applications.
Organic Field-Effect Transistors (OFETs)
Again, similar compounds have been used in OFETs . This suggests potential applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in this field.
Organic Solar Cells (OSCs) and Photovoltaic Applications
Similar compounds have been used in OSCs and other photovoltaic applications . This opens up potential research applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in these areas.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.
Biochemical Pathways
Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.
Result of Action
Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.
properties
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLSAYXQSMPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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